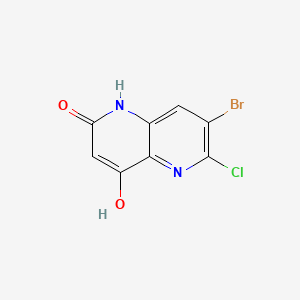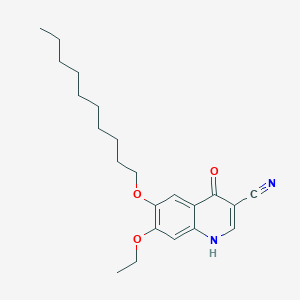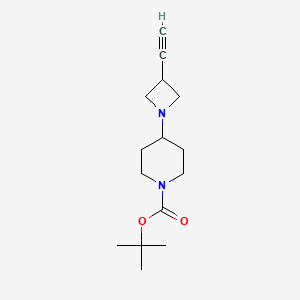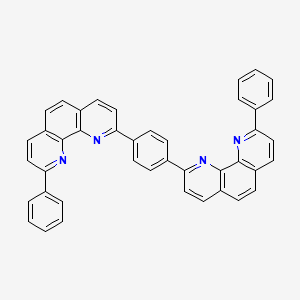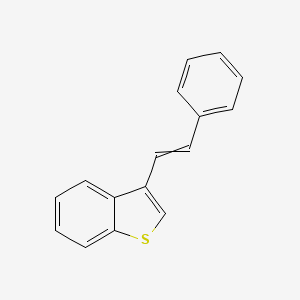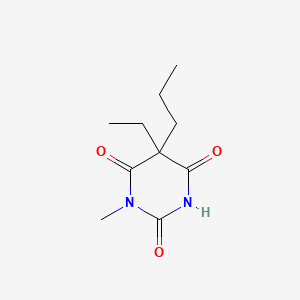
5-Ethyl-1-methyl-5-propylbarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-1-methyl-5-propylbarbituric acid is a barbiturate derivative with the molecular formula C10H16N2O3 and a molecular weight of 212.25 g/mol . Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative, hypnotic, and anticonvulsant properties.
Méthodes De Préparation
The synthesis of 5-Ethyl-1-methyl-5-propylbarbituric acid involves several steps:
Bromination: Ethyl malonic acid diethyl ester is brominated to form a brominated intermediate.
Alkylation: The brominated intermediate undergoes alkylation with 1-methylbutyl to form an alkylated product.
Cyclization, Acidification, and Purification: The alkylated product is then cyclized, acidified, and purified to yield high-purity this compound
Analyse Des Réactions Chimiques
5-Ethyl-1-methyl-5-propylbarbituric acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-Ethyl-1-methyl-5-propylbarbituric acid has several scientific research applications:
Chemistry: It is used as a reference compound in the study of barbiturate chemistry and reactivity.
Biology: The compound is studied for its effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: It is investigated for its potential therapeutic uses as a sedative, hypnotic, and anticonvulsant.
Industry: The compound is used in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes .
Mécanisme D'action
The mechanism of action of 5-Ethyl-1-methyl-5-propylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. The compound also affects ion channels and neurotransmitter release, contributing to its anticonvulsant properties .
Comparaison Avec Des Composés Similaires
5-Ethyl-1-methyl-5-propylbarbituric acid can be compared with other barbiturate derivatives such as:
Phenobarbital: Known for its long-acting anticonvulsant properties.
Pentobarbital: Used for its short-acting sedative and hypnotic effects.
Secobarbital: Known for its intermediate-acting sedative properties.
Compared to these compounds, this compound has unique structural features that may influence its pharmacokinetic and pharmacodynamic properties .
Propriétés
Numéro CAS |
61346-85-8 |
|---|---|
Formule moléculaire |
C10H16N2O3 |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
5-ethyl-1-methyl-5-propyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H16N2O3/c1-4-6-10(5-2)7(13)11-9(15)12(3)8(10)14/h4-6H2,1-3H3,(H,11,13,15) |
Clé InChI |
IHVGYHBDBNNGHB-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(C(=O)NC(=O)N(C1=O)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Benzyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13936522.png)
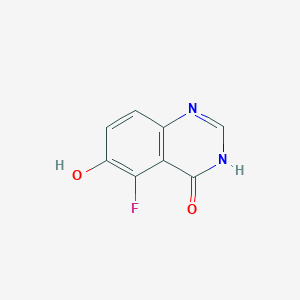
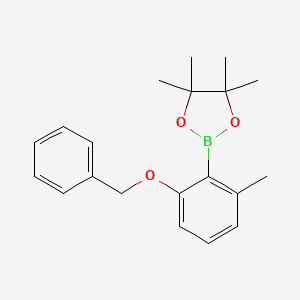
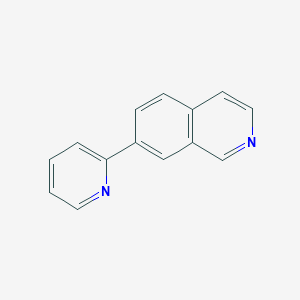
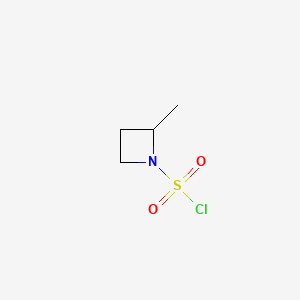
![2,6-Diazaspiro[3.3]heptane dihydrobromide](/img/structure/B13936575.png)
